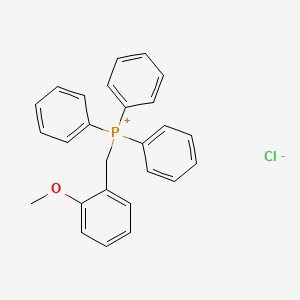
(2-Methoxybenzyl)triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)methylphosphanium chloride is a chemical compound with the molecular formula C26H24ClOP. It is a phosphonium salt that is used as a reagent in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is carried out in an anhydrous solvent such as acetone, and the temperature is gradually increased to facilitate the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .
Industrial Production Methods
Industrial production methods for (2-Methoxyphenyl)methylphosphanium chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl)methylphosphanium chloride primarily undergoes substitution reactions. It is used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes. This reaction is facilitated by the presence of a strong base, such as sodium hydride or potassium tert-butoxide .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, sodium hydride, potassium tert-butoxide.
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen), controlled temperature.
Major Products
The major products formed from the reactions involving (2-Methoxyphenyl)methylphosphanium chloride are substituted alkenes. These alkenes can be further functionalized to produce a variety of organic compounds .
Applications De Recherche Scientifique
(2-Methoxyphenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals.
Medicine: Utilized in the development of antiviral and antitumor agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Methoxyphenyl)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure and used in similar reactions.
(2-Methoxybenzyl)triphenylphosphonium chloride: Another related compound with similar applications
Uniqueness
(2-Methoxyphenyl)methylphosphanium chloride is unique due to its specific reactivity and the stability of the resulting ylide. This stability allows for more controlled and selective reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
52045-25-7 |
|---|---|
Formule moléculaire |
C26H24ClOP |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
(2-methoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
Clé InChI |
TZRCYVSSZNAXEW-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
SMILES canonique |
COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















